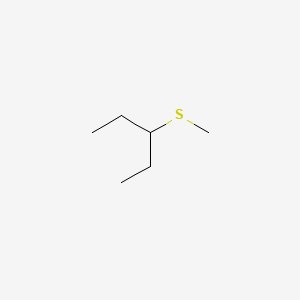
3-(Methylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)pentane is an organic compound with the molecular formula C6H14S. It is a branched alkane with a sulfur atom attached to the third carbon of a pentane chain. This compound is known for its distinctive odor and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the alkylation of 3-pentanone with methylthiolate. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by the addition of the alkyl halide.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-(methylsulfanyl)pent-2-ene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted alkanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfanyl)pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)pentane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)propanal: A related compound with a similar structure but with an aldehyde group instead of an alkane chain.
3-(Methylsulfanyl)butane: Another similar compound with a shorter carbon chain.
Uniqueness
3-(Methylsulfanyl)pentane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched structure and the presence of the sulfur atom make it a valuable compound in various applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
57093-84-2 |
|---|---|
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
3-methylsulfanylpentane |
InChI |
InChI=1S/C6H14S/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3 |
Clé InChI |
ZQOHJVSSVAWXQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


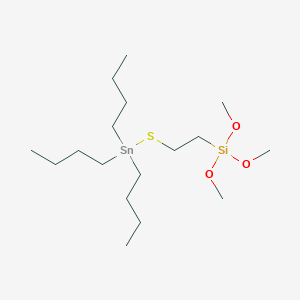
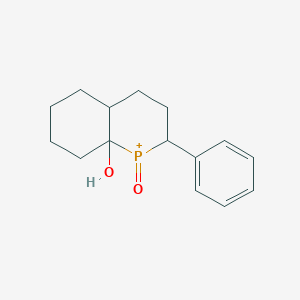
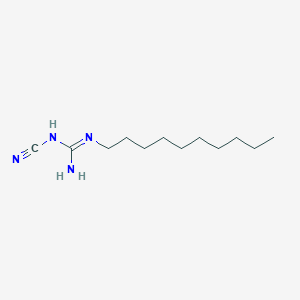
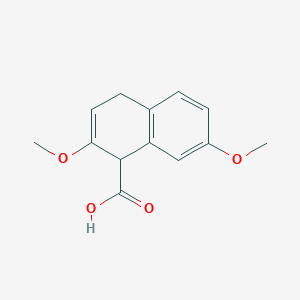
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
mercury](/img/structure/B14615352.png)
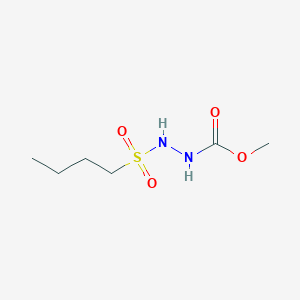
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
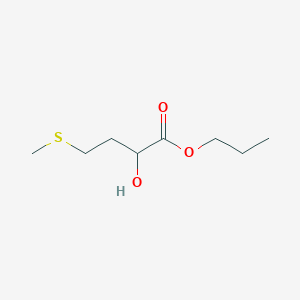
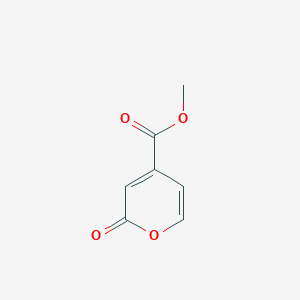
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
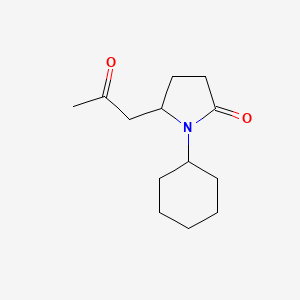
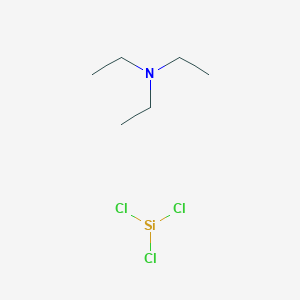
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
